molecular formula C17H14ClN3S2 B2616309 4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide CAS No. 303147-38-8

4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide

Cat. No.: B2616309
CAS No.: 303147-38-8
M. Wt: 359.89
InChI Key: SOJXXDALEDZPJC-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 4-chlorophenyl sulfide group at the 6-position and a methylsulfanyl substituent at the methyl bridge. Its core structure integrates pyrimidine and pyridine rings, which are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-6-methylsulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3S2/c1-22-16-10-13(11-23-14-7-5-12(18)6-8-14)20-17(21-16)15-4-2-3-9-19-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXXDALEDZPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate pyridine derivatives with chlorophenyl compounds under controlled conditions.

    Introduction of the methylsulfanyl group: This step involves the use of methylthiolating agents to introduce the methylsulfanyl group into the pyrimidine ring.

    Final assembly: The final step involves coupling the chlorophenyl group with the pyrimidine core through a sulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogues:

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Evidence Source
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₈H₁₅ClN₂O₂S₂ 390.90 - Methylsulfonyl (SO₂CH₃) at 6-position
- Phenyl at 2-position
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol C₁₆H₁₂ClN₃OS 329.81 - Pyridinyl at 2-position
- Hydroxyl at 4-position
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine C₂₃H₁₇Cl₂N₃S₂ 474.43 - Dual chlorophenyl groups
- Benzylsulfanyl at 4-position
4-[6-[(Methylsulfanyl)methyl]-2-(2-pyridinyl)-4-pyrimidinyl]morpholine C₁₅H₁₈N₄OS 302.39 - Morpholine at 4-position
- Methylsulfanyl (SCH₃) at 6-position
4-[6-[(Phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinyl]morpholine C₂₀H₂₀N₄O₃S 396.46 - Phenylsulfonyl (SO₂C₆H₅) at 6-position
- Morpholine at 4-position

Key Observations

Substituent Effects on Reactivity and Stability :

  • The methylsulfanyl (SCH₃) group in the target compound and is less polar than the methylsulfonyl (SO₂CH₃) group in , which may enhance metabolic stability but reduce solubility .
  • Morpholine-containing derivatives (e.g., ) exhibit increased solubility due to the morpholine ring’s hydrophilic nature, a critical factor in bioavailability .

The pyridinyl group at the 2-position (common in ) facilitates metal coordination and hydrogen bonding, a feature leveraged in kinase inhibitor design .

Functional Group Modifications :

  • Replacement of the hydroxyl group in with a morpholine ring in eliminates acidic protons, which could improve membrane permeability .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., ) enhance electronegativity and hydrogen-bond acceptor capacity, influencing target selectivity .

Biological Activity

4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects, supported by various studies and data.

  • Molecular Formula : C12H12ClN3S2
  • Molecular Weight : 283.82 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from the chemical structure.

Antibacterial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. A study highlighted that synthesized compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on piperidine derivatives have shown their effectiveness in cancer chemotherapy .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds related to this compound can act as effective inhibitors of acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested against various bacterial strains, demonstrating a range of activities. The most active compounds showed strong inhibitory effects on AChE, indicating potential for neurological applications .
  • Anticancer Evaluation : Compounds with similar structures were subjected to anticancer assays, exhibiting promising results in inhibiting tumor growth in vitro and in vivo models .
  • Pharmacological Behavior : The pharmacological profile of similar sulfamoyl compounds indicates a broad spectrum of biological activities, including antibacterial action, enzyme inhibition, and anticancer effects .

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